molecular formula C22H33Cl2N3O3 B1662572 BMY 7378 dihydrochloride CAS No. 21102-95-4

BMY 7378 dihydrochloride

Cat. No.: B1662572
CAS No.: 21102-95-4
M. Wt: 458.4 g/mol
InChI Key: NIBOMXUDFLRHRV-UHFFFAOYSA-N
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Description

BMY 7378 dihydrochloride is a chemical compound known for its role as a partial 5-HT1A serotonin receptor agonist and a selective α1D-adrenoceptor antagonist . It is commonly used in scientific research to study the effects of serotonin and adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMY 7378 dihydrochloride involves multiple steps. The starting material, 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione, is reacted with 1-(2-methoxyphenyl)piperazine under specific conditions to yield the final product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high purity and yield. The compound is then crystallized and converted into its dihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

BMY 7378 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

BMY 7378 dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used to study the interactions and binding affinities of serotonin and adrenergic receptors.

    Biology: Helps in understanding the physiological roles of serotonin and adrenergic receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to serotonin and adrenergic receptor dysfunctions.

    Industry: Utilized in the development of new drugs targeting serotonin and adrenergic receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMY 7378 dihydrochloride is unique due to its dual action as a partial 5-HT1A serotonin receptor agonist and a selective α1D-adrenoceptor antagonist. This combination of activities makes it a valuable tool in research for studying the complex interactions between serotonin and adrenergic systems .

Properties

IUPAC Name

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBOMXUDFLRHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175334
Record name 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21102-95-4
Record name BMY-7378
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-7378
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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